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Compound of Interest

Compound Name: 1-Nitro-2-phenoxybenzene

Cat. No.: B1210652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational

approaches used to characterize 1-Nitro-2-phenoxybenzene, a key intermediate in the

synthesis of the anti-inflammatory drug Nimesulide. While direct computational studies on this

specific molecule are limited in publicly available literature, this document outlines the

established methodologies and expected outcomes based on extensive research on

nitroaromatic compounds and diaryl ethers. The principles and protocols detailed herein serve

as a robust framework for researchers seeking to perform their own in-silico analyses.

Introduction to 1-Nitro-2-phenoxybenzene
1-Nitro-2-phenoxybenzene (also known as o-nitrophenyl phenyl ether) is a crucial precursor

molecule whose synthesis often involves a nucleophilic aromatic substitution (SₙAr)

mechanism.[1] The presence of the electron-withdrawing nitro group ortho to the ether linkage

significantly influences the molecule's geometry, electronic properties, and reactivity.

Computational chemistry provides invaluable insights into these characteristics at the atomic

level, complementing experimental data and guiding further research and development.
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Property Value

CAS Registry Number 2216-12-8[2]

Molecular Formula C₁₂H₉NO₃[2]

Molecular Weight 215.2048 g/mol [2]

IUPAC Name 1-nitro-2-phenoxybenzene[2]

Computational Methodologies
The following sections detail the standard computational protocols for the theoretical analysis

of 1-Nitro-2-phenoxybenzene and related nitroaromatic compounds. These methods are

widely implemented in quantum chemistry software packages like Gaussian.[3]

Geometry Optimization
The initial and most critical step in computational analysis is the geometry optimization of the

molecule. This process determines the most stable three-dimensional arrangement of atoms,

corresponding to a minimum on the potential energy surface.

Experimental Protocol:

Initial Structure Input: The molecular structure of 1-Nitro-2-phenoxybenzene is constructed

using a molecular builder and imported into the computational chemistry software.

Level of Theory and Basis Set Selection: Density Functional Theory (DFT) is a widely used

and accurate method for these types of calculations. A common choice is the B3LYP

functional combined with a Pople-style basis set such as 6-31G(d,p) or 6-311++G(d,p).[4]

Optimization Algorithm: An iterative optimization algorithm, such as the Berny algorithm, is

employed to adjust the atomic coordinates until the forces on each atom are negligible and

the energy has converged to a minimum.

Frequency Analysis: Following optimization, a frequency calculation is performed at the

same level of theory to confirm that the optimized structure is a true minimum (i.e., no
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imaginary frequencies). This calculation also provides the vibrational frequencies for spectral

analysis.

A generalized workflow for computational analysis is depicted below.
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A generalized workflow for the computational investigation of chemical reactivity.
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Vibrational Analysis
Vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule. This is

crucial for interpreting experimental spectroscopic data and assigning specific vibrational

modes to observed spectral peaks.

Experimental Protocol:

Prerequisite: A successfully optimized molecular geometry and the corresponding frequency

calculation results are required.

Frequency Extraction: The calculated vibrational frequencies and their corresponding IR

intensities and Raman activities are extracted from the output file of the frequency

calculation.

Spectral Simulation: The calculated data is used to generate theoretical IR and Raman

spectra. These can be visualized and compared with experimental spectra.

Mode Assignment: The vibrational modes are assigned by visualizing the atomic motions for

each frequency using software like GaussView. Potential Energy Distribution (PED) analysis

can be performed for a more detailed assignment of contributions from different internal

coordinates to each vibrational mode.

Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties.

The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the

molecule's excitability and chemical stability.

Experimental Protocol:

Prerequisite: An optimized molecular geometry is necessary.

Orbital Energy Calculation: The energies of the molecular orbitals are calculated at the

chosen level of theory.
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HOMO and LUMO Identification: The HOMO is identified as the highest energy orbital

containing electrons, and the LUMO is the lowest energy orbital that is unoccupied.

Energy Gap Calculation: The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO

- EHOMO

Visualization: The 3D shapes of the HOMO and LUMO are visualized to understand the

regions of the molecule involved in electron donation and acceptance.

The relationship between HOMO, LUMO, and chemical reactivity is illustrated below.
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Conceptual diagram of HOMO-LUMO analysis.

Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution, atomic charges,

and intramolecular interactions within the molecule. It helps in understanding charge

delocalization and hyperconjugative interactions that contribute to molecular stability.

Experimental Protocol:

Prerequisite: An optimized molecular geometry is required.

NBO Calculation: The NBO analysis is requested as part of the quantum chemical

calculation.

Data Extraction: The output provides information on natural atomic charges, hybridization of

orbitals, and the energies of donor-acceptor interactions.
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Interaction Analysis: The stabilization energies (E(2)) associated with interactions between

filled (donor) and empty (acceptor) orbitals are analyzed to identify significant

hyperconjugative effects.

Predicted Molecular Properties of 1-Nitro-2-
phenoxybenzene
Based on the computational methodologies described and data from related nitroaromatic

compounds, the following tables summarize the expected quantitative data for 1-Nitro-2-
phenoxybenzene.

Table 1: Predicted Optimized Geometric Parameters (DFT/B3LYP/6-31G(d,p))

Parameter Predicted Value

Bond Lengths (Å)

C-N ~1.48

N-O ~1.22

C-O (ether) ~1.37

**Bond Angles (°) **

O-N-O ~124

C-C-N ~119

C-O-C (ether) ~118

Dihedral Angles (°)

C-C-N-O
~0 (Nitro group is coplanar with the benzene

ring)

C-O-C-C
Non-zero (indicating a twist between the two

phenyl rings)

Table 2: Predicted Electronic Properties (DFT/B3LYP/6-31G(d,p))
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Property Predicted Value

HOMO Energy -6.5 to -7.5 eV

LUMO Energy -2.0 to -3.0 eV

HOMO-LUMO Gap 4.0 to 5.0 eV

Dipole Moment 4.0 to 5.0 Debye

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Wavenumber Range

NO₂ Asymmetric Stretch 1520 - 1560

NO₂ Symmetric Stretch 1340 - 1370

C-O-C Asymmetric Stretch 1230 - 1270

C-O-C Symmetric Stretch 1020 - 1060

Aromatic C-H Stretch 3050 - 3100

Conclusion
This guide has outlined the standard theoretical methodologies for the computational analysis

of 1-Nitro-2-phenoxybenzene. While specific experimental and computational data for this

molecule are not readily available, the protocols for geometry optimization, vibrational analysis,

HOMO-LUMO analysis, and NBO analysis provide a comprehensive framework for its in-silico

characterization. The predicted data, derived from studies on analogous compounds, offer

valuable benchmarks for future computational and experimental investigations. The application

of these theoretical calculations can significantly aid in understanding the structure-property

relationships of this important pharmaceutical intermediate, thereby supporting the

development of more efficient synthetic routes and novel therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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